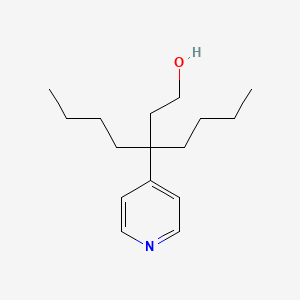
3-Butyl-3-pyridin-4-yl-heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Butyl-3-pyridin-4-yl-heptan-1-ol” is a biochemical compound with the molecular formula C16H27NO and a molecular weight of 249.39 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 249.39 and a molecular formula of C16H27NO . Other specific properties like boiling point, melting point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- 3-Butyl-3-pyridin-4-yl-heptan-1-ol serves as an intermediate in synthesizing novel cancer multidrug resistance chemosensitizers. The bis-Wittig reagent 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, used for the preparation of related compounds, aids in developing chemosensitizers to combat cancer multidrug resistance (Stivanello et al., 2002).
Organic Synthesis and Catalysis
- In the field of organic synthesis, derivatives of this compound are used in catalytic processes, such as the carbonylation of alkynols. This process, facilitated by Pd(II)/2-PyPPh2 in organic solvents or ionic liquids, leads to the formation of α-methylene γ- and δ-lactones, which have significant implications in synthetic organic chemistry (Consorti et al., 2002).
Materials Science and OLED Technology
- In materials science, particularly in the context of organic light-emitting diodes (OLEDs), this compound derivatives are used to synthesize heteroleptic Ir(III) metal complexes. These complexes are important for creating high-performance sky-blue- and white-emitting OLEDs, demonstrating the material's utility in advanced display technologies (Chang et al., 2013).
Environmental and Energy Applications
- The compound and its derivatives have applications in environmental and energy-related fields. For instance, 1-butyl-3-Xpyridinium dicyanamide ionic liquids, related to this compound, have been studied for their potential in extracting pyridine from fuels, which is crucial for fuel purification and environmental conservation efforts (Verdía et al., 2017).
Chemical Sensing and Detection
- Derivatives of this compound are utilized in the assembly of polymeric-based ternary europium (III) complex systems for optical sensing. This application is significant in the development of novel sensors, particularly for detecting chemical changes through luminescent signal transduction (Li et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-butyl-3-pyridin-4-ylheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-5-9-16(11-14-18,10-6-4-2)15-7-12-17-13-8-15/h7-8,12-13,18H,3-6,9-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORZLPKADJLNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCO)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


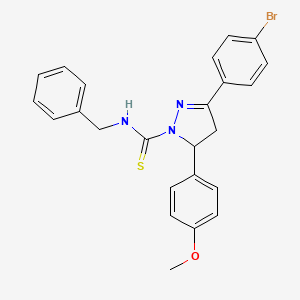
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
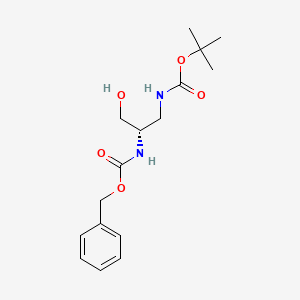

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
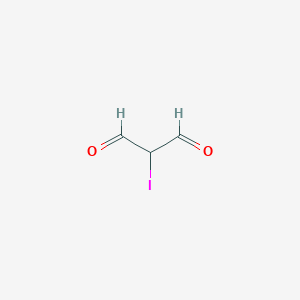
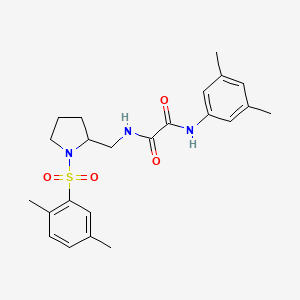
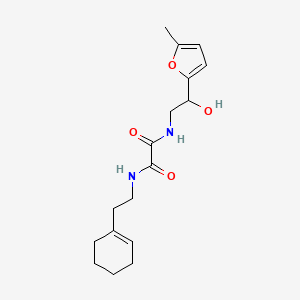
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)